6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
Introduction and Research Context
Historical Development of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Chemistry
The tetrahydroisoquinoline (THIQ) scaffold has been a cornerstone of alkaloid synthesis since the early 20th century, with seminal work on Pictet–Spengler and Bischler–Napieralski cyclizations enabling access to its core structure. The integration of sulfonyl groups into THIQ derivatives emerged prominently in the late 1990s, driven by the need to enhance solubility and bioactivity. Patent literature from the early 2000s, such as US20020058815A1, documented solid-phase combinatorial methods for appending sulfonamide and hydroxamic acid groups to THIQ carboxylates. These methods utilized orthogonally protected intermediates on resin supports, enabling rapid diversification of R¹ (alkyl, aryl, amide) and R² (aryl, heteroaromatic) substituents.
A pivotal advancement was the use of hypervalent iodine(III) reagents (e.g., PIFA) for C–C biaryl coupling in THIQ systems, which minimized racemization and enabled stereocontrol in complex analogs. For example, (+)-glaucine synthesis demonstrated the efficacy of iodine-mediated oxidative coupling for constructing THIQ-containing natural products. Concurrently, electrochemical halogenation methods expanded access to diaryl ether-linked THIQ derivatives, as seen in syntheses of O-methylthalibrine analogs.
Table 1: Key Milestones in N-Sulfonyl-THIQ Chemistry
Position within Heterocyclic Medicinal Chemistry
The target compound’s structure merges three pharmacophoric elements:
- 1,2,3,4-Tetrahydroisoquinoline : A privileged scaffold in CNS-targeting agents due to its structural mimicry of dopamine.
- Sulfonyl Group : Enhances metabolic stability and hydrogen-bonding capacity, critical for antimicrobial target engagement.
- Azatricyclo[6.3.1.0⁴,¹²]dodecatrienone : A rigid tricyclic system that enforces conformational restraint, potentially improving receptor selectivity.
The azatricyclo framework, featuring a bridged [6.3.1] ring system, imposes axial chirality and planar aromatic regions. This geometry may hinder enzymatic degradation while allowing π-π interactions with microbial protein targets. Computational studies of analogous THIQ-sulfonamides suggest that the sulfonyl group acts as a hydrogen-bond acceptor, anchoring compounds to bacterial dihydrofolate reductase or β-lactamase.
Table 2: Structural Comparison with Related Heterocycles
Significance in Antimicrobial Research
While direct antimicrobial data for 6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one remains unpublished, structural analogs provide mechanistic insights. THIQ-sulfonamides exhibit dual inhibitory effects:
- Bacterial Topoisomerase IV : Sulfonamide groups chelate Mg²⁺ ions in the enzyme’s active site, disrupting DNA supercoiling.
- Fungal Cytochrome P450 : Rigid tricyclic systems block ergosterol biosynthesis by occupying the lanosterol 14α-demethylase binding pocket.
Recent work on O-methyl-dehydroisopiline (a THIQ-biphenyl hybrid) demonstrated MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), attributed to sulfonyl-enhanced membrane penetration. The target compound’s azatricyclo moiety may further improve pharmacokinetics by reducing CYP3A4-mediated oxidation.
Research Evolution and Current Academic Interest
Modern synthetic strategies emphasize asymmetric catalysis and late-stage diversification:
- Enantioselective Pictet–Spengler Reactions : Chiral phosphoric acids induce >90% ee in THIQ formation, critical for accessing optically pure analogs.
- Electrochemical Functionalization : Nishiyama’s method enables C–O bond formation under mild conditions, avoiding harsh oxidants.
- Solid-Phase Combinatorial Synthesis : US20020058815A1’s workflow allows parallel synthesis of 10³–10⁴ THIQ-sulfonamides per library, accelerating SAR studies.
Current investigations focus on:
- Targeted Protein Degradation : Engineering THIQ-sulfonamides as PROTACs (proteolysis-targeting chimeras) for degrading antibiotic resistance factors.
- Multidrug Resistance (MDR) Reversal : Azatricyclo-THIQ hybrids are being evaluated as efflux pump inhibitors in Gram-negative pathogens.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19-6-5-15-11-18(12-16-8-10-22(19)20(15)16)26(24,25)21-9-7-14-3-1-2-4-17(14)13-21/h1-4,11-12H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDXLADWUVVRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one” can be approached through a multi-step synthetic route:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation, typically using sulfonyl chlorides in the presence of a base.
Construction of the Tricyclic Framework: This step may involve cyclization reactions, such as Diels-Alder reactions, to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., acidic or basic) are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activity . For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer metabolism or direct interaction with cellular receptors that regulate growth and apoptosis.
- Case Study : A study reported that certain tetrahydroisoquinoline derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines, indicating significant anticancer potential .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor , which is crucial in drug development:
- Enzyme Targeting : The sulfonyl group can facilitate binding to the active sites of enzymes, potentially blocking substrate access and inhibiting their activity.
- Receptor Interaction : By modulating receptor activity on cell surfaces, the compound may influence various signal transduction pathways that are critical in disease progression.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of Tetrahydroisoquinoline Moiety : Achieved through the Pictet-Spengler reaction involving aromatic aldehydes and amines.
- Introduction of Sulfonyl Group : Accomplished via sulfonation using sulfonyl chlorides in the presence of a base.
- Construction of Tricyclic Framework : This may involve cyclization reactions such as Diels-Alder reactions to establish the tricyclic structure .
Mechanism of Action
The mechanism of action of “6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Core Structure Analog: 1-Azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one
The unsubstituted core (C₁₁H₁₁NO, MW: 173.21 g/mol) lacks the sulfonyl group, resulting in reduced polarity. Key differences include:
- Solubility : The sulfonyl group in the target compound enhances water solubility compared to the hydrophobic base structure.
- Reactivity : The electron-withdrawing sulfonyl group may stabilize the tricyclic system against oxidation, whereas the base structure is more prone to electrophilic substitution .
Tetracyclic Analogs with Heteroatoms
Compounds like 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () share a tetracyclic framework but differ in:
- Heteroatom Composition : Replacement of sulfur (dithia) with nitrogen (aza) alters electronic properties.
- Substituent Effects: The 4-hydroxyphenyl group in IIj vs.
Complex Azatricyclo Derivatives
A derivative with a piperazinyl-isoquinolinyl-thia substitution () highlights:
- Stereoelectronic Modifications : The E-configured thia-azatricyclo system introduces conformational rigidity, whereas the target compound’s sulfonyl group provides planar steric bulk.
- Pharmacokinetics : Piperazinyl groups often enhance blood-brain barrier penetration, but the sulfonyl group in the target compound may limit CNS activity due to increased polarity .
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
- Spectral Characterization : NMR and UV spectroscopy (as applied in ) are critical for elucidating the sulfonyl group’s electronic effects on the tricyclic core .
- Lumping Strategy Relevance : Per , the target compound may be grouped with other sulfonylated heterocycles in computational models, though its unique tricyclic system warrants separate validation .
- Biological Activity : Structural analogs (e.g., ) suggest the sulfonyl group could enhance kinase inhibition or antimicrobial activity, but empirical data is lacking .
Biological Activity
The compound 6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex molecular structure that belongs to the class of tetrahydroisoquinoline derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical formula for this compound is . Its unique structure features a sulfonyl group attached to a tetrahydroisoquinoline moiety, which is known for its biological relevance. The presence of the azatricyclo structure further enhances its potential interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, research focusing on various THIQs has demonstrated their ability to inhibit cancer cell proliferation through multiple mechanisms:
- KRas Inhibition : A study reported that certain THIQ derivatives exhibited significant inhibition of KRas in colorectal cancer cell lines with IC50 values ranging from 0.9 μM to 10.7 μM . This suggests that modifications in the tetrahydroisoquinoline structure can enhance anticancer activity.
- Anti-Angiogenesis : Compounds derived from tetrahydroisoquinolines have shown promising anti-angiogenic effects. For example, one derivative demonstrated an IC50 of 1.72 μM in inhibiting angiogenesis, indicating its potential as a therapeutic agent for cancer treatment .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been studied for their neuroprotective properties. Research indicates that these compounds may interact with neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Parkinson's disease:
- Mechanism of Action : The neuroprotective activity is believed to involve modulation of dopaminergic pathways and reduction of oxidative stress . The structural characteristics of these compounds play a crucial role in their interaction with specific receptors in the brain.
Antimicrobial Activity
The antimicrobial properties of tetrahydroisoquinoline derivatives have been explored as well:
- Pathogen Resistance : Various studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi . The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of tetrahydroisoquinoline derivatives. Key factors influencing their efficacy include:
- Substituent Effects : The presence and position of functional groups on the isoquinoline ring significantly affect biological activity. For instance, electron-withdrawing groups can enhance receptor binding affinity .
- Ring Modifications : Alterations in the azatricyclo framework can lead to variations in pharmacological profiles, allowing for tailored therapeutic applications .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | GM-3-18 | KRas Inhibition | 0.9 - 10.7 μM |
| 2 | GM-3-121 | Anti-Angiogenesis | 1.72 μM |
| 3 | GM-3-13 | Moderate Anti-Angiogenesis | 5.44 μM |
These findings underscore the versatility of tetrahydroisoquinoline derivatives and their potential as multi-targeted therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodology : Utilize coupling reactions in polar aprotic solvents (e.g., DMF) with a base such as K₂CO₃ to facilitate sulfonylation or cyclization steps. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound from byproducts. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How can spectroscopic techniques confirm the molecular structure?
- Methodology : Combine IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) and NMR (¹H and ¹³C) to assign protons and carbons in the tricyclic core and sulfonyl moiety. High-resolution mass spectrometry (HRMS-ESI) validates the molecular formula. Cross-reference with predicted SMILES (e.g.,
O=C1CCc2cccc3c2N1CC3from ) to align spectral data with theoretical models .
Q. What computational tools are suitable for predicting physicochemical properties?
- Methodology : Employ quantum mechanical calculations (e.g., DFT) to model the compound’s electronic structure and predict properties like logP or solubility. Use the InChIKey (
XRJLAOUDSILTFT-UHFFFAOYSA-N) to retrieve or compare data from chemical databases .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
- Methodology : Apply 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., tricyclic ring system). Validate ambiguous assignments via X-ray crystallography if crystalline derivatives can be synthesized. Compare experimental data with simulated spectra from computational tools like ACD/Labs or ChemDraw .
Q. What experimental designs are effective for assessing biological activity in vitro?
- Methodology : Design dose-response assays with controlled variables (e.g., concentration gradients, exposure times) and include positive/negative controls. For microbial studies, adapt protocols from zoospore regulation models (e.g., ’s leucine-mediated assays), using ATPase inhibitors or ion channel blockers to probe mechanistic pathways .
Q. How can synthetic byproducts be minimized during scale-up?
- Methodology : Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) approaches. Implement inline analytics (e.g., PAT tools) for real-time monitoring. Leverage membrane separation technologies (e.g., nanofiltration) to remove impurities, as suggested in CRDC subclass RDF2050104 .
Q. What strategies address low yields in sulfonylation steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
